Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide
Description
Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide is a sulfinate salt derived from tetrahydrothiophene 1,1-dioxide (sulfolane derivatives). Structurally, it consists of a tetrahydrothiophene ring (a five-membered saturated sulfur heterocycle) with a sulfinate (-SO₂⁻) group at the 3-position and a sodium counterion. This compound is notable for its nucleophilic sulfinate group, which enables participation in substitution and addition reactions.
Applications of this compound likely overlap with related sulfolane derivatives, including use as intermediates in organic synthesis, pharmaceuticals, and specialty polymers.
Properties
Molecular Formula |
C4H7NaO4S2 |
|---|---|
Molecular Weight |
206.2 g/mol |
IUPAC Name |
sodium;1,1-dioxothiolane-3-sulfinate |
InChI |
InChI=1S/C4H8O4S2.Na/c5-9(6)4-1-2-10(7,8)3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1 |
InChI Key |
VJUTXJBQUNYRIE-UHFFFAOYSA-M |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Oxidation of 3-Methoxythiophene to 3-Oxo-2,3-dihydrothiophene 1,1-dioxide (Key Intermediate)
A primary synthetic route involves the oxidation of 3-methoxythiophene to generate 3-oxo-2,3-dihydrothiophene 1,1-dioxide, which is closely related structurally and functionally to the target sulfinate compound. This oxidation is typically performed using dimethyldioxirane as the oxidizing agent, providing a relatively straightforward one-step transformation from commercially available 3-methoxythiophene.
Reduction of Sulfonyl Chlorides to Sulfinates
Another classical approach to prepare sulfinates, including this compound, is by reduction of corresponding sulfonyl chlorides using sulfite or hydrogensulfite salts in the presence of hydrogen phosphate salts.
- Typical reducing agents include sodium sulfite (Na2SO3), sodium hydrogensulfite (NaHSO3), potassium sulfite, or potassium hydrogensulfite.
- The reaction is often conducted in a mixture of water and an organic solvent such as ethanol, isopropanol, tert-butanol, or acetonitrile at temperatures ranging from ambient to moderate heating (20–100 °C).
- The presence of disodium hydrogenphosphate or dipotassium hydrogenphosphate acts as a buffer and catalyst to improve yield and selectivity.
- The volume ratio of organic solvent to water is optimized between 1:100 and 100:1, with preferred ratios between 1:20 and 20:1.
This method is scalable and widely used for preparing aryl and alkyl sulfinates, adaptable to the tetrahydrothiophene-3-sulfinate system by appropriate choice of sulfonyl chloride precursor.
Reduction of Sulfonyl Hydrazides with Alcohols and Reducing Agents
A patented method describes the preparation of sulfinate compounds by reacting sulfonyl hydrazides with alcohols in the presence of reducing agents such as sodium sulfite, sodium hydrogensulfite, sodium formaldehydesulfoxylate, sodium thiosulfate pentahydrate, or sodium dithionite.
- Reaction conditions typically involve temperatures from 30 to 100 °C and reaction times from 2 to 10 hours.
- Methanol is commonly used as the alcohol solvent.
- The molar ratios of sulfonyl hydrazide to alcohol to reducing agent are optimized around 1:10–20:1–2.
- Post-reaction processing includes dilution with water, extraction with ethyl acetate, washing, drying, filtration, and concentration to isolate the sulfinate product.
- This method is efficient and can be tailored for various R groups on the sulfonyl hydrazide, including alkyl and aryl substituents relevant to tetrahydrothiophene derivatives.
Disproportionation of Sodium Sulfinates to Thiosulfonates and Subsequent Conversion
A more recent method involves the disproportionation reaction of sodium sulfinates in the presence of boron trifluoride diethyl etherate as an accelerator in dichloromethane solvent.
- The reaction is conducted at 20–60 °C for 1–8 hours, with optimized conditions around 30–50 °C for 2–5 hours.
- After reaction, aqueous workup and chromatographic purification yield thiosulfonate intermediates.
- These intermediates can be further converted to this compound derivatives or related compounds.
- This method offers moderate yields (e.g., 63%) and good structural control, confirmed by NMR and mass spectrometry.
- The process is suitable for sodium sulfinates with various substituents, including methyl, ethyl, cyclopropyl, and substituted aryl groups.
Tetrabutylammonium Iodide (TBAI)-Catalyzed Reductive Methods
A novel approach utilizes tetrabutylammonium iodide (TBAI) in combination with sulfuric acid to catalyze the reduction of sodium sulfinates to disulfides and related sulfinate derivatives.
- Sodium sulfinates are acidified to sulfinic acids, which are then reduced by hydroiodic acid generated in situ.
- Thiosulfonates are key intermediates in this reaction pathway.
- The reaction proceeds under mild conditions (e.g., 80 °C) and can be scaled up efficiently.
- This method avoids the use of external redox reagents and thiols, simplifying the synthesis.
- Although primarily focused on disulfide synthesis, the mechanistic insights and intermediates are relevant for the preparation of this compound and related compounds.
Summary Table of Preparation Methods
Mechanistic Insights and Considerations
- The oxidation of thiophene derivatives to sulfones is a direct and efficient route to key intermediates for sulfinate synthesis.
- Reduction of sulfonyl chlorides or hydrazides to sulfinates typically proceeds via nucleophilic attack by sulfite species, facilitated by buffering agents.
- Disproportionation reactions of sulfinates under Lewis acid catalysis (e.g., boron trifluoride diethyl etherate) yield thiosulfonates, which can be converted to the target sulfinates.
- The TBAI-catalyzed method involves acidification and reduction steps generating hypoiodothioite intermediates, which react further to form thiosulfonates and ultimately sulfinates.
- Free radical mechanisms have been ruled out in some of these reactions based on inhibitor studies.
Chemical Reactions Analysis
Types of Reactions: Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Sulfonic Acids: Formed through oxidation.
Sulfinate or Thiol Derivatives: Formed through reduction.
Substituted Thiolane Derivatives: Formed through substitution reactions.
Scientific Research Applications
Chemistry: Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various sulfur-containing compounds and can be used in the development of new materials .
Biology: In biological research, this compound is studied for its potential role in modulating enzyme activity and as a probe for investigating sulfur metabolism in cells .
Medicine: The compound’s unique chemical properties make it a candidate for drug development, particularly in designing inhibitors for enzymes involved in sulfur metabolism .
Industry: Sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of sodium 1,1-dioxo-1lambda6-thiolane-3-sulfinate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound may also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Tetrahydrothiophene-3-sulfonamide 1,1-Dioxide
Structural Differences : Replaces the sulfinate (-SO₂⁻Na⁺) group with a sulfonamide (-SO₂NH₂) group.
Synthesis : Sulfonamides are typically synthesized via sulfonation of amines, contrasting with sulfinates, which may involve oxidation of thiols or displacement reactions.
Reactivity : The sulfonamide group is less nucleophilic than sulfinates, making it more stable but less reactive in substitution reactions.
Applications : Sulfonamides are widely used in pharmaceuticals (e.g., antibacterial agents), whereas sulfinates are more common in catalytic and polymerization processes .
3-Aminotetrahydrothiophene 1,1-Dioxide
Structural Differences : Features an amine (-NH₂) group at the 3-position instead of sulfinate.
Synthesis : Likely synthesized via amination of halogenated sulfolane precursors (e.g., 3-chlorothiete 1,1-dioxide reacting with ammonia) .
Reactivity : The amine group enables participation in condensation and cycloaddition reactions, contrasting with the sulfinate’s role in redox or substitution reactions.
Applications : Used in agrochemicals and as intermediates in heterocyclic chemistry .
Sodium Thiosulphate (Na₂S₂O₃)
Structural Differences : A thiosulfate (S₂O₃²⁻) salt vs. a sulfinate (SO₂⁻) derivative.
Reactivity : Thiosulfate is a reducing agent, whereas sulfinates act as nucleophiles.
Applications : Sodium thiosulphate is used in medical (cyanide antidote) and photographic industries, while sulfinates are specialized in organic synthesis .
1,2-Benzisothiazolin-3-one, 1,1-Dioxide, Sodium Salt
Structural Differences: A benzisothiazolinone core with a sodium sulfinate group. Applications: Used as a biocide in industrial settings, whereas sulfolane derivatives are less toxic and more versatile in synthesis .
Tetrahydro-2-(chloromethyl)thiophene 1,1-Dioxide
Structural Differences : Contains a chloromethyl (-CH₂Cl) substituent at the 2-position.
Reactivity : The chloromethyl group enables alkylation reactions, contrasting with the sulfinate’s nucleophilic properties.
Applications : Serves as a precursor for functionalized polymers and surfactants .
Key Research Findings
- Synthetic Versatility : Sodium sulfinates, including sodium tetrahydrothiophene-3-sulfinate, are superior to sulfonamides in nucleophilic reactions due to their higher leaving-group ability .
- Toxicity Profile: Sulfinate salts generally exhibit lower acute toxicity compared to benzisothiazolinone derivatives, which are linked to renal and bladder tumors in chronic exposure .
- Thermal Stability : Tetrahydrothiophene 1,1-dioxide derivatives (e.g., sulfolane) are thermally stable, making them suitable for high-temperature reactions .
Biological Activity
Sodium tetrahydrothiophene-3-sulfinate 1,1-dioxide is a sulfur-containing organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in medicinal chemistry and industrial processes, supported by relevant case studies and research findings.
This compound has a molecular formula of CHNaOS and a molecular weight of approximately 120.17 g/mol. Its unique cyclic structure allows it to participate in various chemical reactions, including oxidation and substitution reactions, making it a valuable reagent in organic synthesis.
Synthesis Methods
The compound can be synthesized through several methods:
- Oxidation : Conversion to sulfonic acids or sulfonates.
- Reduction : Formation of thiol groups from sulfonates.
- Substitution : Replacement of the sulfonate group with other functional groups under specific conditions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in pharmacological contexts. Studies utilizing animal models have demonstrated its metabolism into active metabolites, suggesting implications for both therapeutic effects and toxicity assessments.
The primary mechanism involves interaction with enzymes and proteins within biological systems:
- The sulfonate group can form covalent bonds with active site residues of enzymes, leading to modulation of their activity.
- Participation in redox reactions may influence cellular signaling pathways and overall redox balance.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Antiradiation Properties : Research has indicated that compounds derived from sodium sulfinates demonstrate antiradiation effects at low doses while minimizing toxicity. This property may be beneficial in developing protective agents against radiation exposure .
- Toxicity Studies : In toxicity assessments conducted on animal models, doses of sodium tetrahydrothiophene-3-sulfinate resulted in observable physiological changes. For example, at high doses (700 mg/kg), transient reductions in locomotor activity were noted alongside reproductive effects such as decreased birth indices .
- Metabolic Pathways : Studies have shown that a significant percentage of administered doses are excreted unchanged, indicating specific metabolic pathways that could be targeted for therapeutic interventions .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with other sulfur-containing compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Sodium p-toluenesulfinate | CHNaOS | Commonly used as a coupling agent in organic synthesis |
| Sodium benzenesulfinate | CHNaOS | Known for utility in sulfonylation reactions |
| Sodium triflinate | CFNaOS | Exhibits unique reactivity due to trifluoromethyl group |
Applications in Medicine and Industry
The unique properties of this compound make it a candidate for various applications:
- Medicinal Chemistry : Its ability to modulate enzyme activity positions it as a potential drug candidate for diseases involving sulfur metabolism.
- Industrial Uses : The compound serves as an intermediate in the synthesis of agrochemicals and specialty chemicals, facilitating the development of new materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
